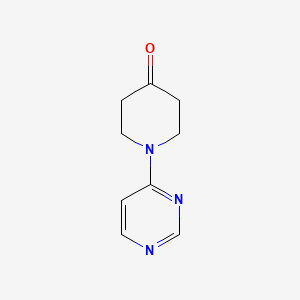![molecular formula C6H16N2O B8647807 [2-(tert-butoxy)ethyl]hydrazine](/img/structure/B8647807.png)
[2-(tert-butoxy)ethyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(tert-butoxy)ethyl]hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a tert-butoxyethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(tert-butoxy)ethyl]hydrazine typically involves the reaction of tert-butyl alcohol with ethylene oxide to form 2-tert-butoxyethanol. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield this compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(tert-butoxy)ethyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield tert-butoxyethyl oxides, while reduction reactions may produce simpler hydrazine derivatives .
Applications De Recherche Scientifique
[2-(tert-butoxy)ethyl]hydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of [2-(tert-butoxy)ethyl]hydrazine involves its interaction with molecular targets through the hydrazine functional group. This group can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical effects. The pathways involved in its action include nucleophilic attack on carbonyl groups and participation in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylhydrazine: Similar in structure but lacks the ethoxy group.
Ethylhydrazine: Contains an ethyl group instead of a tert-butoxy group.
tert-Butoxyethylamine: Similar but contains an amine group instead of a hydrazine group.
Uniqueness
Its structure allows for specific interactions that are not possible with simpler hydrazine derivatives .
Propriétés
Formule moléculaire |
C6H16N2O |
|---|---|
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxy]ethylhydrazine |
InChI |
InChI=1S/C6H16N2O/c1-6(2,3)9-5-4-8-7/h8H,4-5,7H2,1-3H3 |
Clé InChI |
ZVBWMJSGZRDBRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCCNN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Methyl-3-(thiophen-2-yl)phenyl]methanol](/img/structure/B8647738.png)

![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo-](/img/structure/B8647747.png)
![[6-(1,3-Dioxolan-2-yl)pyridin-2-yl]methanol](/img/structure/B8647753.png)

![3-(2-chloroethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8647764.png)






